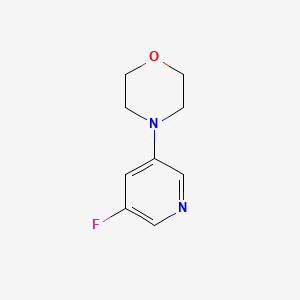

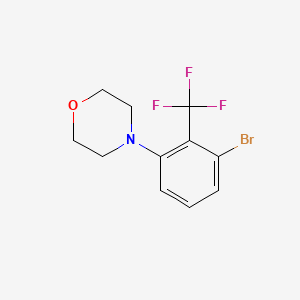

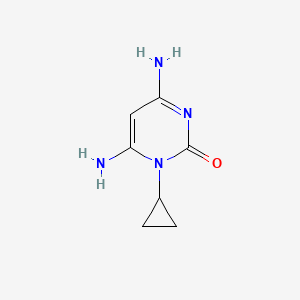

![molecular formula C8H18N6 B1402120 N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide CAS No. 203194-74-5](/img/structure/B1402120.png)

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide”, there are general methods for the synthesis of similar compounds. For instance, an efficient nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been reported, which affords chiral α-aryl glycines in high yields and enantioselectivities .

Applications De Recherche Scientifique

Main Group Chemistry

The imidazolin-2-imino group, a key feature of this compound, is an N-heterocyclic imino functionality that is highly effective in main group chemistry . It’s particularly useful for the thermodynamic stabilization of electron-deficient species. This compound can form pincer complexes or ‘pogo stick’ type compounds, which are crucial in stabilizing reactive species.

Medicinal Chemistry

In medicinal chemistry, the structural modification of N-heterocyclic compounds, including derivatives of piperazine, has shown prominent anti-fungal activity . This compound’s framework can be tailored to enhance its biological activity against specific pathogens.

Catalysis

This compound displays catalytic activity in the dehydrocoupling of amine-boranes, which is a significant reaction in the synthesis of polymers and materials . Its potential in metal-free catalysis for the dehydrocoupling of amine–boranes and related species is of great interest for developing new catalytic systems.

Drug Discovery

The compound’s versatility makes it a valuable asset in drug discovery . Its ability to bond with electrophiles and donate electrons can be exploited to create novel drugs with specific targeting mechanisms.

Material Synthesis

In material synthesis, the electron-donating character of this compound is enhanced by the efficient delocalization of cationic charge density into the imidazoline ring . This property is beneficial in synthesizing new materials with desired electronic properties.

Ligand Design

The exocyclic nitrogen atom of the imidazolin-2-imino group prefers bonding to electrophiles, making it an excellent ligand for kinetic stabilization of various metal ions . This is particularly useful in designing ligands for transition-metal chemistry.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide may also interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets and induce changes that lead to various biological activities .

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

N-(diaminomethylidene)-4-ethylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6/c1-2-13-3-5-14(6-4-13)8(11)12-7(9)10/h2-6H2,1H3,(H5,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZTYRRWVCNPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

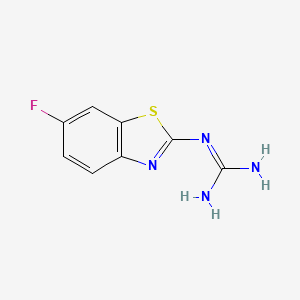

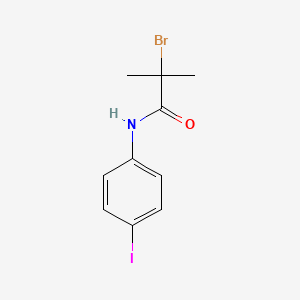

![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

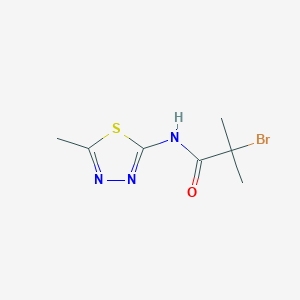

![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)

![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)